2,2-Dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione
Description
Properties
CAS No. |
30161-63-8 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C16H16N2S/c1-16(2)17-14-11-7-6-10-13(14)15(19)18(16)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
InChI Key |
ZQUMZJWPEDRGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
2,2-Dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core with a thione functional group that contributes to its biological activity. The structural characteristics are pivotal in understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | Staphylococcus aureus (ATCC 25923) | 3.90 µg/mL |
| 3k | MRSA (ATCC 43300) | <1 µg/mL |
These findings suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy, making it a promising candidate for further development against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HCT-116 | 1.184 |
| 3e | HCT-116 | 3.403 |
These compounds demonstrated higher cytotoxicity compared to standard treatments like cabozantinib, indicating their potential as effective anticancer agents . The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in cellular processes such as proliferation and survival.
- Interaction with DNA : Some derivatives can intercalate into DNA or affect its replication and transcription.
Case Studies
- Anti-Leishmanial Activity : A study explored the anti-leishmanial properties of related quinazoline derivatives through molecular docking and in vitro assays. The results indicated promising activity against Leishmania species with low IC50 values, suggesting a potential therapeutic application for parasitic infections .
- Cytotoxicity Assays : In vitro studies on various cancer cell lines have demonstrated that certain modifications to the quinazoline structure can significantly enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. For instance, 2,2-Dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione has been tested against various bacteria and fungi, showing effectiveness particularly against Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell walls or metabolic pathways, inhibiting growth .
Anticancer Potential
Various studies have highlighted the anticancer properties of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). Results from MTT assays have shown that it can induce apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
Acetylcholinesterase Inhibition
Another area of research focuses on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated promising AChE inhibitory activity, which could lead to therapeutic strategies for cognitive decline associated with these diseases .
Case Studies
-
Antimicrobial Activity Study
In a study evaluating the antimicrobial efficacy of synthesized quinazoline derivatives, this compound was tested against various microbial strains. The results indicated a notable inhibition zone against Bacillus cereus and Staphylococcus aureus, demonstrating its potential as a new antimicrobial agent . -
Cytotoxicity Evaluation
A series of experiments conducted on different cancer cell lines revealed that this compound exhibited significant cytotoxicity at micromolar concentrations. The study employed flow cytometry and apoptosis assays to confirm that treated cells exhibited increased markers of apoptosis compared to untreated controls .
Comparison with Similar Compounds
2,3-Dihydroquinazoline-4(1H)-ones
These derivatives, such as 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one, are synthesized via a three-component reaction of isatoic anhydride, amines, and aldehydes using catalysts like imidazolium ionic liquid-functionalized SBA-15 (ImIL-Sul-SBA-15) or COF–MOF composites . Key differences include:
- Substituents : Lack of thione group (replaced by a ketone) and absence of methyl/phenyl groups at position 2/3.
- Synthesis: Reactions occur under mild conditions (50°C, ethanol-water) with recoverable catalysts, achieving high yields (>80%) .
- Advantages : Eco-friendly protocols, short reaction times, and catalyst reusability .
Quinazoline-4(3H)-thiones
These compounds, including derivatives synthesized via ring closure of 2-acylaminothiobenzamides in basic media, share the thione moiety but differ in substituent patterns . For example, bromo- and methoxy-substituted analogs (e.g., 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one) exhibit pronounced anticancer activity against MCF-7 cells .
Heterocyclic Thiones (Non-Quinazoline)
Compounds like pyrazine-2(1H)-thione and oxadiazole-2(3H)-thiones highlight the role of the thione group in hydrogen bonding and bioactivity, though their core structures differ significantly .
Comparative Data Table
Key Research Findings
Catalytic Efficiency : The use of functionalized mesoporous silica (e.g., SBA-15) in synthesizing dihydroquinazoline-4(1H)-ones offers superior sustainability compared to the silica gel-catalyzed synthesis of the target compound, as it allows for catalyst recovery and reuse .
Bioactivity Trends : Thione-containing quinazolines generally exhibit enhanced bioactivity compared to their ketone analogs, likely due to improved hydrogen bonding and electrophilic reactivity .
Preparation Methods
Reaction Protocol
-
Synthesis of 2-Amino-N-Phenylthiobenzamide :
-
Cyclocondensation :
Key Data
| Starting Material | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Amino-N-phenylthiobenzamide | Silica | 24 | 75–85 | >95% |
This method is favored for its operational simplicity and high yields. Silica gel facilitates both catalysis and purification, minimizing byproduct formation.
Thionation of 2,2-Dimethyl-3-phenylquinazolin-4(3H)-one
An alternative route involves thionation of the corresponding oxo analog, 2,2-dimethyl-3-phenylquinazolin-4(3H)-one, using phosphorus decasulfide.
Reaction Protocol
-
Synthesis of Quinazolin-4(3H)-one :
-
2-Amino-N-phenylbenzamide is condensed with acetone under acidic conditions to form the quinazolinone core.
-
-
Thionation :
Key Data
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Quinazolin-4(3H)-one | P<sub>4</sub>S<sub>10</sub> | 110 | 70–78 |
Thionation offers a reliable pathway but requires careful handling of P<sub>4</sub>S<sub>10</sub>, which is moisture-sensitive and releases H<sub>2</sub>S.
Solvent-Free Synthesis via Aryl Isothiocyanate Condensation
A solvent-free approach utilizes o-aminobenzophenone derivatives and aryl isothiocyanates, enabling rapid access to the thione functionality.
Reaction Protocol
-
Reactants :
-
A mixture of o-aminobenzophenone (1 mmol) and phenyl isothiocyanate (1.1 mmol) is heated at 80°C for 1 hour in a sealed vial.
-
-
Workup :
Key Data
| Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent-free, 80°C | 1 | 91–93 | 98 |
This method eliminates solvent use and reduces reaction time, making it environmentally benign and scalable.
Graphene Oxide (GO)-Catalyzed Cyclization
Emerging strategies employ GO nanosheets as catalysts in aqueous media for synthesizing quinazoline derivatives. While primarily reported for oxo analogs, adaptation for thiones is feasible by substituting sulfur sources.
Proposed Protocol
-
Reaction Setup :
-
Anthranilamide, acetone, GO nanosheets (25 mg), and oxone are stirred in water at room temperature.
-
-
Thionation Step :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 75–85 | Mild, RT | High | Moderate |
| Thionation | 70–78 | High-temperature | Moderate | Low (H<sub>2</sub>S risk) |
| Solvent-Free | 91–93 | Solvent-free | High | Low |
| GO-Catalyzed | N/A* | Aqueous | Potential | High |
*Requires optimization for thione synthesis.
Characterization and Validation
Synthetic products are validated using:
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-component reactions using isatoic anhydride, aldehydes, and amines under acidic or catalytic conditions. For example, a one-pot green synthesis method employs a covalent organic framework–metal organic framework (COF–MOF) catalyst, which enhances reaction efficiency under solvent-free conditions, achieving yields >85% . Reaction parameters such as temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (2–4 hours) critically affect purity, as confirmed by TLC and HPLC. Recrystallization in ethanol or methanol is recommended for purification .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection typically uses a HyPix diffractometer (Cu-Kα radiation, λ = 1.54184 Å) at 100–150 K. The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for structure solution and refinement, enabling hydrogen atom localization via Fourier difference maps and thermal displacement parameter optimization. For example, analogous quinazoline-thiones exhibit monoclinic (P21/m) symmetry with Z = 2 and R-factors < 0.05 .
Q. What spectroscopic techniques are critical for characterizing the compound’s purity and structural integrity?
Key techniques include:
- NMR : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiocarbonyl C=S at δ 180–190 ppm).
- IR : Strong absorption bands for C=S (1100–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 295.1).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What methodologies are employed to assess the antimicrobial and cytotoxic potential of this compound?
- Antimicrobial Activity : Disk diffusion or microdilution assays against pathogens like Staphylococcus aureus (MIC values 8–32 µg/mL) and Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 12.5 µM against human glioma U87 cells). Comparative studies with cisplatin as a positive control are recommended .
- Mechanistic Insights : Molecular docking against Bcl-2 family proteins (PDB ID: 2W3L) to predict binding affinities (ΔG = −8.2 kcal/mol) .
Q. How can Density Functional Theory (DFT) calculations be applied to study the electronic properties and molecular interactions of this compound?
DFT (B3LYP/def2-TZVP level) optimizes geometry and computes:
- HOMO-LUMO gaps : ~4.2 eV, indicating stability and charge-transfer potential.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (thiocarbonyl sulfur) and electrophilic (phenyl ring) sites for ligand-receptor interactions.
- Non-covalent interactions : Hirshfeld surface analysis quantifies hydrogen bonding (e.g., N–H···S, 2.8–3.1 Å) and π-π stacking .
Q. What strategies are used to resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity (e.g., variable MIC or IC50 values) arise from differences in:
- Assay conditions : pH, solvent (DMSO vs. aqueous), and cell line viability thresholds.
- Structural analogs : Substituent effects (e.g., chloro vs. methoxy groups) alter solubility and target binding.
- Statistical rigor : Use of triplicate measurements and ANOVA (p < 0.05) ensures reproducibility .
Q. How do structural modifications at specific positions influence the compound’s pharmacological profile?
- C-3 Phenyl substitution : Enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration.
- Thiocarbonyl replacement (S→O) : Reduces antifungal activity by 60%, highlighting the critical role of sulfur.
- Methyl groups at C-2 : Increase steric hindrance, reducing off-target interactions in cytotoxicity assays .
Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral resolution techniques address them?
Racemization at C-3 occurs under basic conditions. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
